2-(1H-benzimidazol-2-yl)-3-[5-(4-bromo-2-nitrophenyl)-2-furyl]acrylonitrile -

2-(1H-benzimidazol-2-yl)-3-[5-(4-bromo-2-nitrophenyl)-2-furyl]acrylonitrile

Catalog Number: EVT-5621462
CAS Number:
Molecular Formula: C20H11BrN4O3
Molecular Weight: 435.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1H-benzimidazol-2-yl)-3-bromo-5-chlorophenol

Compound Description: This compound, with the molecular formula C13H8BrClN2O, was characterized by single-crystal X-ray diffraction at 150.0 K. Its crystal structure was determined to be monoclinic with a space group of P21/c.

1-(1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Compound Description: This benzimidazole derivative was synthesized by reacting 2-acetylbenzimidazole with 3-nitrobenzaldehyde in ethanol with NaOH, followed by neutralization with HCl. The compound was characterized by single-crystal X-ray diffraction, exhibiting a nearly planar structure with the benzimidazole, phenyl, and enone groups coplanar.

5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine

Compound Description: This pyrazoline compound, with the molecular formula C19H14BrN5O2, was structurally characterized by X-ray diffraction. The analysis revealed a slightly inclined orientation between the pyrazoline and pyrimidine rings, with the nitrobenzene unit nearly perpendicular to the pyrazoline ring. The crystal structure exhibits intermolecular C-H···N contacts forming dimers and further linkages into one-dimensional chains along the b axis via C-H···O contacts. Additionally, three distinct intermolecular π-π interactions contribute to the crystal structure's stability.

3-(furan-2-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, 5-(4-chlorophenyl)-3-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, and 5-(4-nitrophenyl)-3-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole

Compound Description: These compounds are pyrazoline derivatives synthesized via a microwave-assisted method. The synthesis involves reacting 2-furyl acetone with substituted aromatic aldehydes to form chalcones, followed by treatment with phenylhydrazine to yield the final pyrazoline compounds. Their structures were confirmed through 1H NMR spectroscopy. These compounds were evaluated for their antifungal activity.

5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile dimethyl sulfoxide monosolvate

Compound Description: The crystal structure of this compound, C26H15BrN4O3·C2H6OS, was determined via X-ray diffraction. The structure features a central pyrrole ring with dihedral angles of 44.1° and 51.3° relative to the pendant indole ring and nitrobenzene ring, respectively. The benzene ring is inclined at 51.9° to the central pyrrole ring. N-H···O hydrogen bonding interactions between aromatic H-atom donors and sulfoxide O-atom acceptors lead to inversion dimers, while further linkages into chains along the c axis occur through N-H···O, C-H···O, and C-H···N hydrogen bonds.

β-(5-Bromo-fur-2-yl)-α-bromoacrylonitrile

Compound Description: This compound, with the formula C7H3Br2NO, serves as a versatile synthon for various heterocyclic compounds. Its reactions with ethylmercaptan, thiourea, s-methylthiourea, and 2-aminothiazole lead to the formation of diverse derivatives, including β-(5-bromo-fur-2-yl) β-ethylthioacrylonitrile, β,β′-thio-bis[β-(5-bromo-fur-2-yl)]-acrylonitrile, and pyrimidines. The structures of these derivatives were confirmed through X-ray analysis, 1H-n.m.r., 13C-n.m.r., and mass spectroscopy.

2-(3-bromo-4-nitrophenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole

Compound Description: This indazolyl-substituted 1,3,4-oxadiazole derivative was synthesized using an environmentally friendly protocol and found to inhibit poly(ADP-ribose) polymerase (PARP) in human breast cancer cells. It exhibited significant cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 1.57 µM. In silico studies revealed its high binding affinity to PARP1, suggesting its potential as a lead compound for developing PARP inhibitors in breast cancer treatment.

2′,3′,4′,9′-Tetrahydrospiro[cyclohexane-1,1′-(1H)pyrido[3,4-b]indol]-2-ones

Compound Description: These compounds were synthesized by condensing 1H-indol-3-ethanamine derivatives with 1,2-cyclohexanedione, followed by a Pictet-Spengler reaction to form the spirocyclic pyrido[3,4-b]indole structure. Further transformations led to pentacyclic derivatives and substituted hexahydro-4a-hydroxy-1H,8H-indolo[2′,3′:3,4]pyrido[1,2-c]benzimidazol-6-(5H)ones. These transformations were confirmed by spectral and chemical evidence.

(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile and (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile

Compound Description: These dichlorophenylacrylonitrile derivatives were synthesized via Knoevenagel condensation and were identified as potent AhR ligands with selective cytotoxicity against MCF-7 breast cancer cells. Both compounds demonstrated significant growth inhibition in MCF-7 cells. Structural modifications, including the introduction of bromine, amino, and acetamido substituents, led to a library of analogs with varying cytotoxicity and solubility profiles.

4-methoxy-1-(p-chloro(bromo)phenyl)-2-(p-nitrophenylhydrazo)-1,2,3-butantrions and 3(5)-methoxy-5(3)-(p-chloro(bromo)phenyl)-4-(p-nitrophenylhydrazo)-1H-pyrazoles

Compound Description: These p-nitrophenylhydrazobutanetriones were synthesized as potential modifiers for wood-based materials. The synthesis involved introducing chloro(bromo)phenyl substituents and subsequent cyclization with hydrazine to generate pyrazoles. Additionally, N-(5-(4-chloro(bromo)phenyl)-3-(methoxymethyl)-1H-pyrazole-4-yl)acetamides were synthesized as derivatives. These compounds were analyzed using spectral methods to confirm their structures.

7‐{(E)‐[(4‐nitrophenyl)methylidene]amino}‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one, 7‐[(E)‐{[4‐(dimethylamino)phenyl]methylidene}amino]‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one, 7‐{(E)‐[(4‐bromo‐2,6‐difluorophenyl)methylidene]amino}‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one, and 7‐[(E)‐{[3‐(4‐fluorophenyl)‐1‐phenyl‐1H‐pyrazol‐4‐yl]methylidene}amino]‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one

Compound Description: These are 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethine derivatives synthesized and evaluated for their anticonvulsant activity. These compounds exhibited significant potential as anticonvulsant agents, with some showing greater protection against picrotoxin-induced seizures in rats compared to diazepam. Molecular docking and dynamic simulation studies were conducted to understand their interaction with the benzodiazepine receptor binding site. In silico ADMET predictions suggest favorable pharmacokinetic properties for their potential as antiepileptic drugs.

Bromo(1,3-dibenzyl-1,3-dihydro-2H-imidazol-2-ylidene)silver(I), bromo[1-(4-cyanobenzyl)-3-methyl-1,3-dihydro-2H-imidazol-2-ylidene]silver(I), bromo[1-(4-cyanobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene]silver(I), chloro(1,3-dibenzyl-1,3-dihydro-2H-imidazol-2-ylidene)gold(I), chloro[1-(4-cyanobenzyl)-3-methyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I), and chloro[1-(4-cyanobenzyl)-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene]gold(I)

Compound Description: These are a series of N-heterocyclic carbene (NHC) complexes of silver(I) and gold(I) synthesized for their potential anticancer activity. The silver(I) complexes were prepared by reacting the corresponding imidazolium or benzimidazolium bromide salts with silver(I) oxide, while the gold(I) complexes were synthesized via transmetallation of the silver(I) complexes with chloro(dimethylsulfido)gold(I). The structures of these complexes were characterized, and their cytotoxicities were evaluated against the Caki-1 renal cell carcinoma cell line. The silver(I) and gold(I) complexes exhibited moderate cytotoxicity with IC50 values ranging from 27 to 34 µM and 10 to 12 µM, respectively.

2-(5-indolyl)-1H-benzimidazole Derivatives

Compound Description: These derivatives were synthesized using a series of reactions, including the Sonogashira reaction and iodocyclization. The synthesized compounds were further diversified through palladium-mediated carbon-carbon bond formation reactions. These novel heterocyclic compounds were then evaluated for their antimicrobial activity.

2-[(4S,4’S/4R,4’R)-2’,5’-dioxo-2,3,5,6,7,8-hexahydro-1H-spiro[acridine-4,3’-pyrrolidin]-4’-yl]-N-aryl-acetamide, (4S/4R)-4-[(3R/3S)-1-(2-aryl)-2,5-dioxopyrrolidin-3-yl]-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile, (3S/4R)-3-[(3R/4S)-9-chloroacridine(quinoline)-4-yl]-1-N-aryl)pyrrolidine-2,5-diones, and N’-hydroxy-1,2,3,4,5,6,7,8-octahydroacridine-4-carboximidamide

Compound Description: These hydroacridine (quinoline) derivatives were synthesized and subjected to molecular docking studies to assess their potential biological activities as cholinesterase inhibitors, anti-inflammatory agents, and anticonvulsants. Among the compounds tested, 3-(7-bromo-9-chloro-1,2,3,4-tetrahydroacridin-4-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione showed promise as an acetylcholinesterase inhibitor due to its favorable binding free energy and hydrogen bonds with key amino acid residues. (4S/4R)-4-[(3R/3S)-1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile exhibited good anti-inflammatory potential. Overall, these compounds displayed moderate anticonvulsant activity. The presence of a pyrrolidine-2,5-dione fragment was found to enhance the biological activity of these compounds compared to acridine derivatives alone.

2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(aryl)thiazole Derivatives

Compound Description: These thiazolyl-pyrazoline derivatives were designed and synthesized as potential anticholinesterase agents based on the molecular hybridization of thiazole and pyrazoline scaffolds. Their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) were evaluated using Ellman's spectrophotometric method. The physicochemical parameters of these compounds were calculated to assess their compliance with Lipinski's rule of five, suggesting reasonable oral bioavailability.

N-(2-aminoethyl)-4-[5-(4-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (TT101) and 4-[5-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (TT201)

Compound Description: These novel celecoxib derivatives were developed and evaluated for their effects on human synovial fibroblasts. TT101 exhibited a significantly stronger proapoptotic effect on synovial fibroblasts from patients with rheumatoid arthritis and osteoarthritis compared to celecoxib. While the exact mechanism of action remains unclear, TT101's potent proapoptotic activity suggests its potential as a novel antirheumatic agent.

S‐nitroso‐acetyl‐d‐l‐penicillamine (SNAP), 1H‐[1,2,4]oxadiazolo‐[4,3‐a]quinoxalin‐1‐one (ODQ), LY83583, 8‐bromo cyclic guanosine 5′‐phosphate (8Br‐cGMP), 3‐(5′‐hydroxymethyl‐2′‐furyl)‐1‐benzyl indazole (YC‐1), 2‐phenyl‐4,4,5,5‐tetramethylimidazoline‐1‐oxyl‐3‐oxide (PTIO), LY294002, Wortmannin, PD98059, KN93, H89, Cyclosporin A, and boc‐aspartyl (OMe) fluoromethylketone (BAF)

Compound Description: These compounds were investigated for their role in regulating neuronal survival in purified cultures of chick retinal neurons. SNAP, an NO donor, was found to prevent cell death induced by re-feeding the cultures through the activation of soluble guanylate cyclase. The neuroprotective effect of SNAP was reversed by guanylate cyclase inhibitors (ODQ and LY83583) and mimicked by guanylate cyclase activators (8Br-cGMP and YC-1). Further experiments revealed the involvement of various signaling pathways, including phosphatidylinositol-3 kinase, extracellular-regulated kinases, calmodulin-dependent kinases, and protein kinase A. Inhibitors of the mitochondrial permeability transition pore (Cyclosporin A) and caspase (BAF) also blocked cell death.

N-(2-Aminoethyl)-4-[5- (4-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (TT101)

Compound Description: This novel celecoxib derivative was studied for its effect on colon adenocarcinoma cells. TT101 potently inhibited the proliferation of HT-29 and SW480 cells by inducing apoptosis, demonstrating a stronger pro-apoptotic effect than celecoxib. Although TT101 exhibited weaker COX-2 inhibitory activity compared to celecoxib, its enhanced pro-apoptotic effect suggests potential therapeutic applications in colon cancer treatment.

2,5-difluoro anilin, 2,5-difluoro asetanilid, 2,5-difluoro-4-nitro asetanilid, 2,5-difluoro-4-nitro anilin, 2,5-difluoro-4-kloro nitro benzen, 4-fluoro-5-kloro-2-nitro-N-siklopropil anilin, 4-fluoro-5-kloro-2-nitro anilin, 1-[2-fluoro-4-nitro-5-(siklopropil amino) fenil]-4 ya da 3-substitue piperazin ya da piperidin, 4-fluoro-5-(4-substitue piperazin ya da piperidin-1-il)-2-nitro anilin, 4,5-disubstitue-o-fenilendiamin, methyl 5-fluoro-6-(4-methyl piperidin-1-il)-1H-benzimidazol-2-karbamat, ethyl p-amino-p-etoksi akrilat hidroklorur, and asetamidobenzimidazoles

Compound Description: This research describes the synthesis of a series of benzimidazole carbamate and ester derivatives as potential antimicrobial agents. Starting from 2,5-difluoroaniline, various intermediates were prepared through a series of reactions, including acetylation, nitration, hydrolysis, substitution, and reduction. These intermediates were then used to synthesize the final benzimidazole derivatives. All synthesized compounds were evaluated for their antimicrobial and antifungal activities against various bacterial and fungal strains. Notably, all derivatives exhibited antifungal activity against Candida albicans, and some showed promising antimicrobial activity against Bacillus subtilis comparable to ampicillin. In particular, methyl 5-fluoro-6-(4-methyl piperidin-1-yl)-1H-benzimidazol-2-carbamate demonstrated potent antifungal activity comparable to fluconazole and ketoconazole.

6-2-methoxy-5-[4-methoxy-3-(3-aryl[1,2,4]triazolo[3,4-b][1,3,4]oxadiazol-6-yl)benzyl]phenyl-3-aryl[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles

Compound Description: These bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole derivatives were synthesized and characterized by various spectroscopic techniques, including IR, 1H NMR, 13C NMR, MS, and elemental analysis. Their antibacterial activity was evaluated against both Gram-positive and Gram-negative bacteria. Some derivatives, especially those with 2,4-difluorophenyl, 4-nitrophenyl, 2-pyrazyl, or 2-furyl substituents on the triazole moiety, exhibited potent inhibitory activity comparable to streptomycin, highlighting their potential for further development as antibacterial agents.

1,3,4,5-tetrasubstituted pyrazole derivatives

Compound Description: A series of 1,3,4,5-tetrasubstituted pyrazole derivatives integrated with an indole nucleus were synthesized using a ketene dithioacetal-mediated approach. These compounds were characterized by 1H NMR, NOESY, 13C NMR, FT-IR, and HRMS. In vitro cytotoxicity evaluation against MCF-7 (breast carcinoma) and Vero (monkey kidney) cells revealed that 5-(5-bromo-1-methyl-1H-indol-3-yl)-1-(4-cyanophenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile exhibited significant cytotoxicity against MCF-7 cells with low cytotoxicity against normal Vero cells. Furthermore, most of the synthesized compounds displayed notable anti-inflammatory and antioxidant properties.

Carbazole-Pyrazoline-Containing Polymer Systems

Compound Description: Two carbazole-pyrazoline-containing polymer systems were synthesized to investigate their electrical memory performance. The polymer systems were designed as donor-acceptor (D-A) systems, incorporating an ATRP initiator with an electron-accepting nitrophenyl-pyrazoline moiety and a carbazole-containing monomer as the electron donor. The morphology and electrical properties of the polymer films were characterized, revealing that the end-functionalized polymer exhibited write-once-read-many-times (WORM) memory characteristics, while the blended polymer composite displayed volatile static random access memory (SRAM) behavior. These distinct memory properties were attributed to the stability of the charge-transfer complex formed between the donor and acceptor units in the polymer systems.

Deleobuvir ((2E)-3-(2-{1-[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido]cyclobutyl}-1-methyl-1H-benzimidazol-6-yl)prop-2-enoic acid) and its Metabolites

Compound Description: Deleobuvir is a potent hepatitis C virus (HCV) NS5B polymerase inhibitor. The synthesis of Deleobuvir labeled with carbon-13 and carbon-14, along with its three major metabolites (reduced double bond metabolite and acyl glucuronide derivatives), was achieved using various synthetic strategies. The synthesis involved starting from aniline-(13)C6 for the carbon-13 labeled compound and potassium cyanide-(14)C for the carbon-14 labeled compound. The acyl glucuronide derivatives were prepared from the corresponding acids using established procedures.

Properties

Product Name

2-(1H-benzimidazol-2-yl)-3-[5-(4-bromo-2-nitrophenyl)-2-furyl]acrylonitrile

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-bromo-2-nitrophenyl)furan-2-yl]prop-2-enenitrile

Molecular Formula

C20H11BrN4O3

Molecular Weight

435.2 g/mol

InChI

InChI=1S/C20H11BrN4O3/c21-13-5-7-15(18(10-13)25(26)27)19-8-6-14(28-19)9-12(11-22)20-23-16-3-1-2-4-17(16)24-20/h1-10H,(H,23,24)/b12-9+

InChI Key

DQFVZSIYHYIOKH-FMIVXFBMSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Br)[N+](=O)[O-])C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Br)[N+](=O)[O-])C#N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Br)[N+](=O)[O-])/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.